

A Comparative Guide to Gallium Precursors for Atomic Layer Deposition

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Compound of Interest

Compound Name: Gallium(III) 2,4-pentanedionate

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For researchers and scientists in materials science and semiconductor fabrication, the choice of precursor is critical in achieving high-quality gallium oxide (Ga_2O_3) thin films via Atomic Layer Deposition (ALD). This guide provides an objective comparison of the performance of Gallium(III) acetylacetonate ($\text{Ga}(\text{acac})_3$) against other common gallium precursors, supported by experimental data from peer-reviewed literature.

Gallium oxide is a promising ultra-wide bandgap semiconductor with applications in power electronics, deep-UV photodetectors, and gas sensors.^{[1][2][3]} ALD offers precise thickness control at the atomic level, making it an ideal technique for fabricating these films.^{[4][5]} The selection of the gallium precursor significantly influences the ALD process window, growth rate, film purity, and crystalline quality.

Performance Comparison of Gallium Precursors

The following table summarizes the key performance metrics for $\text{Ga}(\text{acac})_3$ and other frequently used gallium precursors in ALD of Ga_2O_3 .

| Precursor | Abbreviation | Growth Per Cycle (GPC) (Å/cycle) | ALD Temperature Window (°C) | Film Purity | As-Deposited Crystallinity | Reference |
|---------------------------------|--|----------------------------------|-----------------------------|--|--|---|
| Gallium(III) acetylacetonate | Ga(acac) ₃ | 0.22 | 350–375 | Stoichiometric Ga ₂ O ₃ | Amorphous | [4] [6] |
| Trimethylgallium | TMG | ~0.52 | 200–375 | Stoichiometric, carbon-free | Amorphous | [4] [5] [7] |
| Tris(dimethylamido)gallium(III) | Ga ₂ (NMe ₂) ₆ | 1.0 | 170–250 | Stoichiometric, C, H, N impurities (1-5.4 at. %) | Amorphous | [8] |
| Triethylgallium | TEG | 0.69 - 1.31 | 150-240 | Low carbon content (~5 at. %) | Amorphous (can be crystalline with plasma annealing) | [9] |
| Gallium triisopropoxide | GTIP | ~0.25 (nm/cycle) | 150–250 | No carbon detected | Amorphous | [2] [10] |
| Dimethylgallium isopropoxide | Me ₂ GaO ⁱ Pr | ~0.3 | 280-300 | Not specified | Not specified | [11] |

| | | | | | | |
|-------------------------------------|-------|-----|------|-------------------------------|---------------|-----|
| Pentamethylcyclopentadienyl gallium | GaCp* | 0.6 | ~200 | High purity, almost no carbon | Not specified | [6] |
|-------------------------------------|-------|-----|------|-------------------------------|---------------|-----|

In-Depth Precursor Analysis

Gallium(III) acetylacetonate ($\text{Ga}(\text{acac})_3$): This β -diketonate precursor requires a relatively high deposition temperature (350–375 °C) and exhibits a low growth rate of 0.22 Å/cycle.[4][6] The resulting films are amorphous as-deposited.[4] Its primary advantage lies in its thermal stability and non-pyrophoric nature, making it a safer alternative to some alkyl precursors.

Trimethylgallium (TMG): TMG is a widely used precursor that offers a higher growth rate of approximately 0.52 Å/cycle over a broad temperature window of 200–375 °C.[4][5][7] When used with an effective oxygen source like ozone, it produces high-purity, stoichiometric Ga_2O_3 films that are free of residual carbon.[4][5][7] The as-deposited films are typically amorphous but can be crystallized into the β - Ga_2O_3 phase upon annealing at high temperatures (around 900 °C).[4][5]

Tris(dimethylamido)gallium(III) ($\text{Ga}_2(\text{NMe}_2)_6$): This amido-based precursor allows for lower deposition temperatures (170–250 °C) and provides a significantly higher GPC of 1.0 Å/cycle.[8] However, films deposited with $\text{Ga}_2(\text{NMe}_2)_6$ can contain carbon, hydrogen, and nitrogen impurities.[8] Like the others, the as-deposited films are amorphous and require post-deposition annealing for crystallization.[8]

Triethylgallium (TEG): TEG has been used in plasma-enhanced ALD (PEALD) and shows a high growth rate, ranging from 0.69 to 1.31 Å/cycle, at low temperatures (150–240 °C).[9] The resulting films have low carbon content.[9] A key advantage of using TEG with an in-situ plasma annealing step is the ability to deposit crystalline β - Ga_2O_3 films directly at low temperatures.[9]

Alkoxide Precursors (GTIP and $\text{Me}_2\text{GaO}^i\text{Pr}$): Gallium alkoxides like gallium tri-isopropoxide (GTIP) and dimethylgallium isopropoxide ($\text{Me}_2\text{GaO}^i\text{Pr}$) offer alternative routes. GTIP enables low-temperature deposition (150–250 °C) with a high growth rate and produces carbon-free

films.[2][10] $\text{Me}_2\text{GaO}^i\text{Pr}$ operates at a slightly higher temperature window (280-300 °C) with a GPC of approximately 0.3 Å/cycle.[11]

Pentamethylcyclopentadienyl gallium (GaCp^*): This liquid precursor is noted for its ability to produce high-purity Ga_2O_3 films with almost no carbon contamination at a deposition temperature of around 200 °C, with a GPC of 0.6 Å/cycle.[6]

Experimental Methodologies

The successful deposition of high-quality Ga_2O_3 films is highly dependent on the experimental protocol. Below are representative ALD procedures for $\text{Ga}(\text{acac})_3$ and TMG.

ALD of Ga_2O_3 using $\text{Ga}(\text{acac})_3$ and Ozone

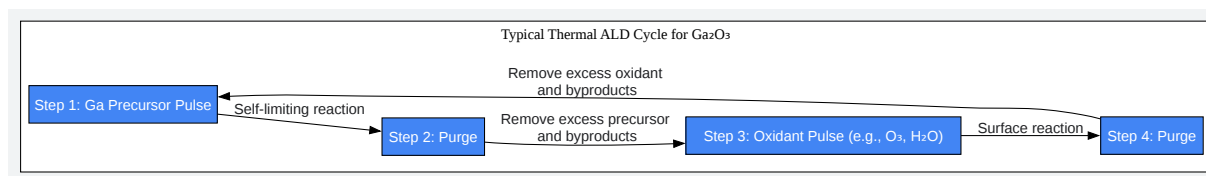
- Substrate Preparation: Silicon (100) or fused silica substrates are cleaned using standard procedures.
- Precursor and Oxidant: Solid $\text{Ga}(\text{acac})_3$ is heated to provide sufficient vapor pressure. Ozone (O_3) is used as the oxygen source.
- Deposition Parameters:
 - Substrate Temperature: 350–375 °C
 - $\text{Ga}(\text{acac})_3$ Pulse Time: Varies with reactor geometry, typically a few seconds.
 - Purge Time: Inert gas (e.g., N_2) purge for several seconds to remove unreacted precursor and byproducts.
 - Ozone Pulse Time: A few seconds.
 - Purge Time: Second purge step.
- Characterization: Film thickness is typically measured by ellipsometry. Composition and purity are analyzed using X-ray Photoelectron Spectroscopy (XPS) and Rutherford Backscattering Spectrometry (RBS). Crystallinity is determined by X-ray Diffraction (XRD).

ALD of Ga_2O_3 using TMG and Ozone

- Substrate Preparation: Similar to the $\text{Ga}(\text{acac})_3$ process.
- Precursor and Oxidant: TMG is a volatile liquid at room temperature and does not require heating.[4] Ozone is used as the oxidant.
- Deposition Parameters:
 - Substrate Temperature: 200–375 °C[4]
 - TMG Pulse Time: Typically short, around 0.5 seconds.[4]
 - Purge Time: 5 seconds.[4]
 - Ozone Pulse Time: 3 seconds.[4]
 - Purge Time: 5 seconds.[4]
- Characterization: Standard film characterization techniques as mentioned above are employed.

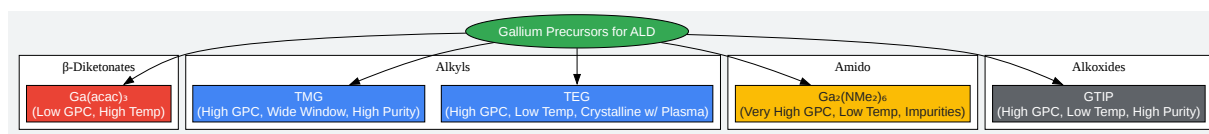
Visualizing the ALD Process and Precursor Comparison

To better illustrate the ALD cycle and the comparative landscape of gallium precursors, the following diagrams are provided.



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A typical four-step thermal Atomic Layer Deposition cycle for gallium oxide.



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Comparison of different classes of gallium precursors for ALD.

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